molecular formula C23H29NO9 B13415390 Dihydromorphine-6-Beta-D-glucuronide CAS No. 70001-26-2

Dihydromorphine-6-Beta-D-glucuronide

Cat. No.: B13415390
CAS No.: 70001-26-2
M. Wt: 463.5 g/mol
InChI Key: DSUSABDLTYJUKQ-GAROZEBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydromorphine-6-Beta-D-glucuronide is a metabolite of dihydromorphine, an opioid analgesic. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is added to dihydromorphine. It is known for its potent analgesic properties and is studied for its role in pain management and opioid receptor interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydromorphine-6-Beta-D-glucuronide involves the glucuronidation of dihydromorphine. This process typically requires the presence of uridine 5′-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of the glucuronic acid moiety to the C6 position of dihydromorphine . The reaction conditions often include the use of specific solvents and controlled temperatures to ensure the efficient formation of the glucuronide conjugate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Dihydromorphine-6-Beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break the glucuronide bond, reverting the compound back to dihydromorphine and glucuronic acid .

Common Reagents and Conditions: The hydrolysis reaction typically requires acidic or enzymatic conditions. Enzymes such as beta-glucuronidase are commonly used to catalyze this reaction .

Major Products Formed: The major products formed from the hydrolysis of this compound are dihydromorphine and glucuronic acid .

Mechanism of Action

Dihydromorphine-6-Beta-D-glucuronide exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The compound’s interaction with these receptors results in the inhibition of pain signals and modulation of neurotransmitter release . The glucuronidation process enhances the compound’s solubility and facilitates its excretion from the body .

Comparison with Similar Compounds

Uniqueness: Dihydromorphine-6-Beta-D-glucuronide is unique due to its specific glucuronidation at the C6 position, which significantly influences its pharmacokinetics and pharmacodynamics. This modification enhances its analgesic potency and alters its interaction with opioid receptors compared to its parent compound, dihydromorphine .

Properties

CAS No.

70001-26-2

Molecular Formula

C23H29NO9

Molecular Weight

463.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2,4,10-11,13,15-17,19-20,22,25-28H,3,5-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1

InChI Key

DSUSABDLTYJUKQ-GAROZEBRSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.